

1-Methylpiperidine-4-carboxylic Acid: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Methylpiperidine-4-carboxylic acid

Cat. No.: B1333780

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: **1-Methylpiperidine-4-carboxylic acid**, also known as 1-methylisonipecotic acid, is a heterocyclic compound that serves as a crucial building block in the landscape of modern organic synthesis. Its piperidine core is a prevalent structural motif in a wide array of biologically active molecules and approved pharmaceuticals. The presence of a carboxylic acid functional group at the 4-position provides a versatile handle for a variety of chemical transformations, making it an invaluable intermediate in the construction of complex molecular architectures, particularly in the field of drug discovery and development. This guide provides a comprehensive overview of the synthesis, properties, and key applications of **1-methylpiperidine-4-carboxylic acid**, complete with detailed experimental protocols and data presented for practical use by researchers and professionals in the field.

Physicochemical Properties

1-Methylpiperidine-4-carboxylic acid is typically available as its more stable hydrochloride salt. The properties of both the free acid and its hydrochloride salt are summarized below for easy reference.

Table 1: Physicochemical Properties of **1-Methylpiperidine-4-carboxylic Acid**

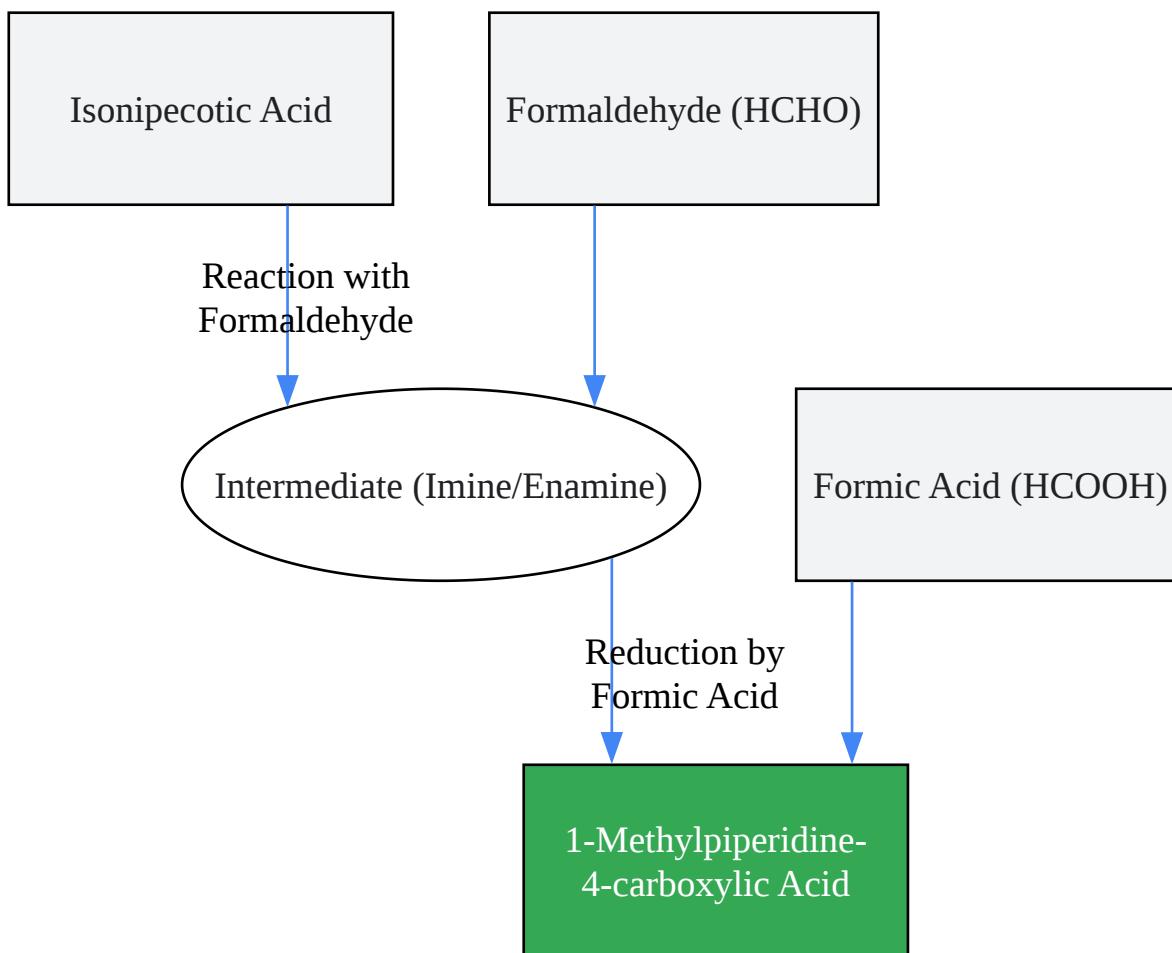

Property	Value	Reference
Chemical Formula	C ₇ H ₁₃ NO ₂	[1]
Molar Mass	143.18 g/mol	[1]
Appearance	White to light yellow powder or crystal	[2]
Melting Point	174.0 to 178.0 °C	
Solubility in Water	Moderate	[2]
pKa	Around 4-5 (for the carboxylic acid group)	[2]

Table 2: Physicochemical Properties of **1-Methylpiperidine-4-carboxylic Acid** Hydrochloride

Property	Value	Reference
Chemical Formula	C ₇ H ₁₄ ClNO ₂	[3]
Molar Mass	179.64 g/mol	[3]
Appearance	White crystals or powder	
Melting Point	226-228 °C (decomposes)	
Boiling Point	246.1 °C at 760 mmHg	
Flash Point	102.6 °C	

Synthesis of 1-Methylpiperidine-4-carboxylic Acid

The most common and efficient synthesis of **1-Methylpiperidine-4-carboxylic acid** is achieved through the reductive N-methylation of isonicotinic acid (piperidine-4-carboxylic acid). The Eschweiler-Clarke reaction, which utilizes formaldehyde as the methyl source and formic acid as the reducing agent, is a widely employed method.

[Click to download full resolution via product page](#)

Caption: Reductive N-methylation of Isonipecotic Acid.

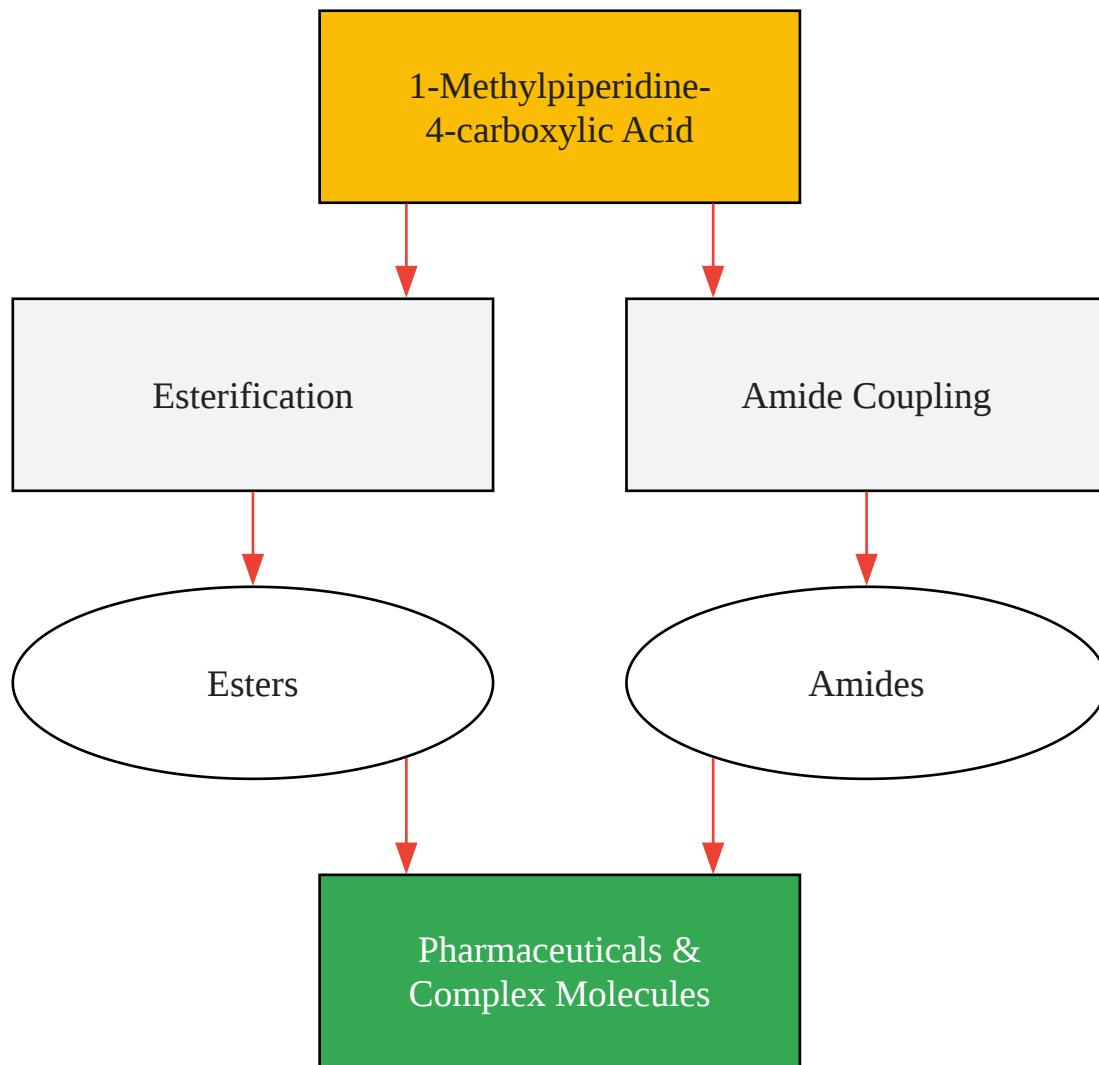
Experimental Protocol: Synthesis of 1-Methylpiperidine-4-carboxylic Acid Hydrochloride

This protocol details the synthesis of the hydrochloride salt of **1-methylpiperidine-4-carboxylic acid** from isonipecotic acid.^[3]

Materials:

- Isonipecotic acid
- Formaldehyde (37% solution in water)

- Formic acid (88%)
- Palladium on activated carbon (10% Pd, 50% wet paste)
- Purified water
- Concentrated hydrochloric acid
- Acetonitrile


Procedure:

- To a reaction vessel, charge isonipecotic acid, 10% palladium on activated carbon, and purified water.
- Heat the mixture to 90-100 °C with stirring.
- To the heated mixture, add formic acid followed by the dropwise addition of formaldehyde.
- Maintain the reaction at 90-100 °C for 2-4 hours, monitoring the reaction progress by TLC or LC-MS until the starting material is consumed.
- Cool the reaction mixture to room temperature and filter to remove the palladium catalyst. Wash the filter cake with purified water.
- Combine the filtrate and washings and concentrate under reduced pressure.
- To the concentrated aqueous solution, add concentrated hydrochloric acid.
- Add acetonitrile to the solution to precipitate the hydrochloride salt.
- Cool the mixture and stir for 1-2 hours to complete crystallization.
- Collect the solid product by filtration, wash with cold acetonitrile, and dry under vacuum to afford **1-methylpiperidine-4-carboxylic acid** hydrochloride.

Expected Yield: ~91%^[3]

Key Reactions as a Building Block

The carboxylic acid functionality of **1-methylpiperidine-4-carboxylic acid** allows for two primary types of transformations that are fundamental in organic synthesis: esterification and amide bond formation.

[Click to download full resolution via product page](#)

Caption: Key Synthetic Transformations.

Esterification

Esterification of **1-methylpiperidine-4-carboxylic acid** is a common strategy to protect the carboxylic acid, modify the solubility, or to introduce a functional group that can be further

manipulated. Fischer esterification, using an alcohol in the presence of a strong acid catalyst, is a straightforward method. Alternatively, for more sensitive substrates, coupling agents can be employed.

Experimental Protocol: Synthesis of Methyl 1-Methylpiperidine-4-carboxylate

This protocol describes the esterification of **1-methylpiperidine-4-carboxylic acid hydrochloride** using thionyl chloride in methanol.

Materials:

- **1-Methylpiperidine-4-carboxylic acid** hydrochloride
- Methanol, anhydrous
- Thionyl chloride (SOCl_2)
- Sodium carbonate
- Methylene chloride (DCM)
- Anhydrous magnesium sulfate or sodium sulfate

Procedure:

- Suspend **1-methylpiperidine-4-carboxylic acid** hydrochloride (1.0 eq) in anhydrous methanol.
- Cool the stirred suspension to -10 °C in an ice-salt bath.
- Slowly add thionyl chloride (1.5 eq) dropwise, maintaining the temperature below 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40 °C for 2 hours.
- Cool the reaction mixture and carefully neutralize with a saturated aqueous solution of sodium carbonate to a pH of ~8.

- Extract the aqueous layer with methylene chloride (3x).
- Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 1-methylpiperidine-4-carboxylate as a clear liquid.

Expected Yield: ~87%

Amide Coupling

The formation of an amide bond is one of the most important reactions in medicinal chemistry.

1-Methylpiperidine-4-carboxylic acid can be coupled with a wide range of primary and secondary amines to generate a diverse library of amides. This is typically achieved by activating the carboxylic acid with a coupling agent.

Experimental Protocol: General Procedure for Amide Coupling using EDC/HOBt

This protocol provides a general method for the coupling of **1-methylpiperidine-4-carboxylic acid** with an amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBr).^[4]

Materials:

- **1-Methylpiperidine-4-carboxylic acid**
- Amine (primary or secondary)
- EDC hydrochloride
- HOBr
- N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA)
- Anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM)
- 5% aqueous HCl
- Saturated aqueous NaHCO₃

- Brine

Procedure:

- In a round-bottom flask, dissolve **1-methylpiperidine-4-carboxylic acid** (1.0 eq), the amine (1.1 eq), and HOBr (1.2 eq) in anhydrous DMF or DCM.
- Add DIPEA or TEA (2.5 eq) to the mixture.
- Cool the reaction mixture to 0 °C in an ice bath.
- Add EDC hydrochloride (1.2 eq) portion-wise to the stirred solution.
- Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
- Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).
- Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Table 3: Representative Yields for Amide Coupling Reactions


Amine Substrate	Coupling Conditions	Yield (%)	Reference
Aniline Derivatives	EDC, DMAP, cat. HOBr, DIPEA, MeCN, 23 °C	51-72%	[4]
Various Amines	EDC, HOBr, DIPEA, DMF, rt	Generally good to excellent	[4]

Applications in Pharmaceutical Synthesis

1-Methylpiperidine-4-carboxylic acid is a key building block in the synthesis of several active pharmaceutical ingredients (APIs). Its piperidine scaffold is a common feature in centrally acting agents.

Synthesis of Fentanyl Analogs: Remifentanil and Carfentanil

While not a direct precursor in the most common industrial syntheses, derivatives of **1-methylpiperidine-4-carboxylic acid** are structurally related to key intermediates in the synthesis of potent opioid analgesics like remifentanil and carfentanil.^{[5][6]} The core structure of these molecules features a 4-substituted piperidine ring. The synthesis of these complex molecules often involves multi-step sequences where the piperidine ring is constructed and functionalized.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. spectrabase.com [spectrabase.com]
- 2. 1-Methylpiperidine-4-carboxylic Acid | Properties, Uses, Safety Data & Supplier China [pipzine-chem.com]
- 3. 1-Methylpiperidine-4-carboxylic acid hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Carfentanil | C₂₄H₃₀N₂O₃ | CID 62156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [1-Methylpiperidine-4-carboxylic Acid: A Versatile Building Block in Organic Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1333780#1-methylpiperidine-4-carboxylic-acid-as-a-building-block-in-organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com